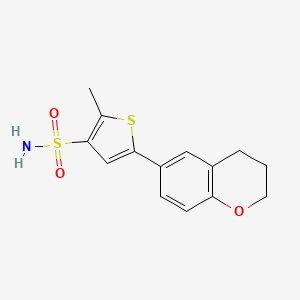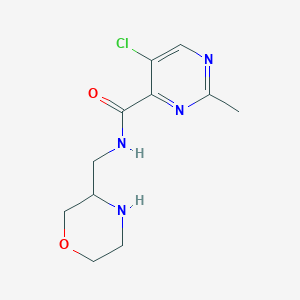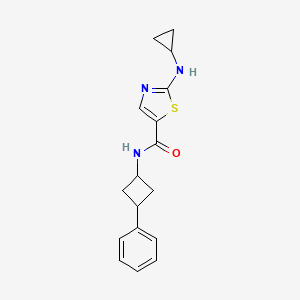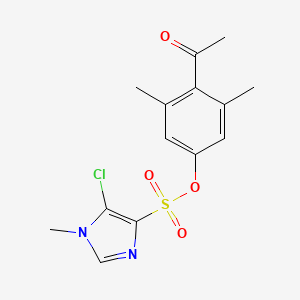
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide is a chemical compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the target enzyme and preventing its catalytic activity. The compound has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapeutic agents. However, the compound also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide. One potential direction is the development of novel drugs and therapeutic agents based on the compound's unique chemical structure. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of the compound and its potential therapeutic effects.
Synthesemethoden
The synthesis of 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylthiophene-3-sulfonic acid with 6-hydroxy-3,4-dihydro-2H-chromen-5(6H)-one in the presence of a suitable reagent such as triethylamine. The reaction results in the formation of the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its ability to act as an enzyme inhibitor and potential anticancer agent. The compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-9-14(20(15,16)17)8-13(19-9)11-4-5-12-10(7-11)3-2-6-18-12/h4-5,7-8H,2-3,6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAKDWPWGBOENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC3=C(C=C2)OCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)



![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)

![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)